molecular formula C17H23N3O4 B14807889 H-Lys-betaNA carbonate salt

H-Lys-betaNA carbonate salt

Cat. No.: B14807889
M. Wt: 333.4 g/mol
InChI Key: YEAQTLIHEPYBCP-UHFFFAOYSA-N
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Description

H-Lys-βNA carbonate salt is a chemically modified derivative of lysine, an essential amino acid. The compound incorporates a β-naphthylamide (βNA) moiety and is stabilized in a carbonate salt form. This structural modification enhances its stability and solubility compared to free lysine, making it suitable for applications in pharmaceutical formulations, biochemical research, and industrial catalysis.

Properties

IUPAC Name

carbonic acid;2,6-diamino-N-naphthalen-2-ylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQTLIHEPYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Lys-betaNA carbonate salt involves the reaction of L-lysine with β-naphthylamine in the presence of a carbonate source. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-Lys-betaNA carbonate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

H-Lys-betaNA carbonate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound serves as a substrate for studying enzyme kinetics and activity, particularly aminopeptidase B.

    Medicine: Research involving this compound contributes to understanding metabolic pathways and developing therapeutic agents.

    Industry: It is utilized in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of H-Lys-betaNA carbonate salt involves its interaction with specific enzymes, such as aminopeptidase B. The compound binds to the active site of the enzyme, facilitating the cleavage of peptide bonds. This interaction is crucial for studying enzyme kinetics and understanding the molecular pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on H-Lys-βNA carbonate salt are absent in the provided sources, comparisons can be inferred from structurally or functionally analogous compounds:

Calcium Gluconate

  • Structure : A calcium salt of gluconic acid (C₁₂H₂₂CaO₁₄), distinct from the lysine-derived structure of H-Lys-βNA carbonate salt.
  • Applications : Widely used in calcium supplementation and emergency treatment of hypocalcemia .
  • Key Differences: Solubility: Calcium gluconate is highly water-soluble (3.3 g/100 mL at 25°C), whereas H-Lys-βNA carbonate salt’s solubility profile is undefined but likely optimized via the carbonate counterion.

Sodium 1-Heptanesulfonate and Sodium 1-Hexanesulfonate

  • Structure : Alkyl sulfonate salts (C₇H₁₅NaO₃S and C₆H₁₃NaO₃S) used as ion-pairing agents in chromatography .
  • Key Differences: Functionality: Unlike H-Lys-βNA carbonate salt, these sulfonates lack amino acid backbones and are primarily surfactants. Applications: Their use in analytical chemistry diverges from H-Lys-βNA carbonate salt’s hypothesized biochemical or therapeutic roles.

General Lysine Derivatives

  • Examples : Lysine hydrochloride, lysine acetate.
  • Comparison :
    • Stability : Carbonate salts (e.g., H-Lys-βNA) typically exhibit higher thermal stability than hydrochloride or acetate forms.
    • Solubility : Lysine hydrochloride is highly soluble in water (~150 g/100 mL), but H-Lys-βNA carbonate salt may offer controlled release due to carbonate’s buffering capacity.

Data Table: Comparative Properties of Analogous Compounds

Compound Molecular Formula CAS Number Solubility (Water) Primary Use Reference
Calcium Gluconate C₁₂H₂₂CaO₁₄ 299-28-5 3.3 g/100 mL Calcium supplementation
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 22767-50-6 Highly soluble Chromatography reagent
Lysine Hydrochloride C₆H₁₄N₂O₂ · HCl 657-27-2 ~150 g/100 mL Nutritional supplement N/A
H-Lys-βNA Carbonate Salt Not available Not available Undefined Hypothesized drug delivery N/A

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